molecular formula C10H16OS2 B13763350 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol CAS No. 53178-46-4

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol

Cat. No.: B13763350
CAS No.: 53178-46-4
M. Wt: 216.4 g/mol
InChI Key: BXAYQNWOCOYACP-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16OS2. It is characterized by the presence of a cyclohexene ring substituted with a 1,3-dithiane group and a hydroxyl group.

Preparation Methods

The synthesis of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol typically involves the reaction of 1,3-dithiane with cyclohexenone. The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 1,3-dithiane, followed by nucleophilic addition to the cyclohexenone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The 1,3-dithiane group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce a secondary alcohol .

Scientific Research Applications

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the 1,3-dithiane group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

53178-46-4

Molecular Formula

C10H16OS2

Molecular Weight

216.4 g/mol

IUPAC Name

1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol

InChI

InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2

InChI Key

BXAYQNWOCOYACP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2SCCCS2)O

Origin of Product

United States

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